N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a brominated indole moiety and a dimethoxyphenylacetamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. This reaction yields 6-bromoindole.
Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine under basic conditions (e.g., using potassium carbonate) to form N-[2-(6-bromo-1H-indol-1-yl)ethyl]amine.
Acylation: Finally, the N-[2-(6-bromo-1H-indol-1-yl)ethyl]amine is acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can serve as a probe to study biological processes involving indole derivatives, such as enzyme interactions and receptor binding.
Medicine: The compound’s potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities, make it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the observed biological effects. The bromine and dimethoxyphenylacetamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-bromoindole: A simpler brominated indole derivative.
N-(2-phenylethyl)indole: An indole derivative with a phenylethyl group instead of the dimethoxyphenylacetamide group.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the brominated indole and the dimethoxyphenylacetamide groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C20H21BrN2O3 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)12-20(24)22-8-10-23-9-7-15-4-5-16(21)13-17(15)23/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,22,24) |
InChI Key |
HDEABTMXCSTSPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)OC |
Origin of Product |
United States |
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